Cas no 942010-70-0 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide)

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiazolidine dioxide moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and drug development. The compound's unique structure, combining a thiophene sulfonamide core with a thiazolidine dioxide substituent, may confer favorable binding properties for targeting specific biological pathways. Its sulfonamide group is known for contributing to bioactivity, while the thiazolidine dioxide component could improve solubility and metabolic stability. This compound is of interest for researchers exploring novel therapeutic agents, particularly in areas requiring sulfonamide-based pharmacophores. Its synthetic utility and structural features make it a valuable candidate for further investigation in pharmaceutical applications.
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide structure
942010-70-0 structure
Product name:N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide
CAS No:942010-70-0
MF:C13H14N2O4S3
MW:358.456259250641
CID:5502821

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
    • N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide
    • Inchi: 1S/C13H14N2O4S3/c16-21(17)10-2-8-15(21)12-6-4-11(5-7-12)14-22(18,19)13-3-1-9-20-13/h1,3-7,9,14H,2,8,10H2
    • InChI Key: PDOJRLCPGIXFER-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(N3CCCS3(=O)=O)C=C2)(=O)=O)SC=CC=1

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2760-0010-2mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2760-0010-3mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2760-0010-15mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2760-0010-10μmol
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2760-0010-20mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2760-0010-30mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2760-0010-100mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2760-0010-1mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2760-0010-20μmol
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2760-0010-40mg
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide
942010-70-0 90%+
40mg
$140.0 2023-05-16

Additional information on N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide

N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide (CAS No. 942010-70-0): An Overview of a Promising Compound in Pharmaceutical Research

N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide (CAS No. 942010-70-0) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of sulfonamides and thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

The chemical structure of N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide is characterized by a thiophene ring linked to a sulfonamide group and a thiazolidinedione moiety. The presence of these functional groups imparts the compound with a high degree of structural flexibility and the ability to interact with various biological targets. This structural complexity is crucial for its pharmacological activities and has been the subject of extensive research in recent years.

One of the key areas of interest for N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide is its potential as an anti-inflammatory agent. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are major health concerns worldwide. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models.

Beyond its anti-inflammatory properties, N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide has also shown promise in the treatment of diabetes mellitus. Thiazolidinediones are well-known for their insulin-sensitizing effects, which make them valuable in managing type 2 diabetes. Research has indicated that this compound enhances glucose uptake in adipose tissue and skeletal muscle, thereby improving insulin sensitivity. A study published in the American Journal of Physiology reported that treatment with N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide led to a significant reduction in blood glucose levels and improved insulin resistance in diabetic rats.

In addition to its anti-inflammatory and anti-diabetic properties, N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenylthiophene-2-sulfonamide has been investigated for its potential anticancer effects. Cancer remains one of the leading causes of mortality globally, and there is an urgent need for new therapeutic agents with improved efficacy and reduced side effects. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. A recent publication in the Cancer Research Journal highlighted that N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-y l)phenylthiophene - 2 - sulfonamide induced apoptosis and cell cycle arrest in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl - 2.

The pharmacokinetic profile of N - 4 - ( 1 , 1 - dioxo - 1 λ< sup > 6 sup > , 2 - thiazolidin - 2 - yl ) phenylthiophene - 2 - sulfonamide strong > is another important aspect that has been studied extensively. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, it exhibits low toxicity at therapeutic doses, which is a significant advantage over many existing drugs.

The safety profile of N - 4 - ( 1 , 1 - dioxo - 1 λ< sup > 6 sup > , 2 - thiazolidin - 2 - yl ) phenylthiophene - 2 - sulfonamide strong > has been evaluated through various preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not cause significant adverse effects on major organs such as the liver or kidneys. However, further clinical trials are necessary to confirm these findings in human subjects.

In conclusion, N - 4 - ( 1 , 1 - dioxo - 1 λ< sup > 6 sup > , 2 - thiazolidin - yl ) phenylthiophene - sulfonamide strong > (CAS No. ) represents a promising candidate for the development of new therapeutic agents targeting inflammatory diseases, diabetes mellitus, and cancer. Its unique chemical structure and multifaceted biological activities make it an attractive molecule for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds great promise for improving patient outcomes in various clinical settings.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.